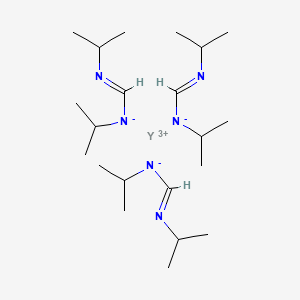
propan-2-yl(propan-2-yliminomethyl)azanide;yttrium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl(propan-2-yliminomethyl)azanide;yttrium(3+) is a coordination complex that features yttrium as the central metal ion coordinated with propan-2-yl(propan-2-yliminomethyl)azanide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl(propan-2-yliminomethyl)azanide;yttrium(3+) typically involves the reaction of yttrium salts with propan-2-yl(propan-2-yliminomethyl)azanide ligands under controlled conditions. One common method involves the use of yttrium chloride (YCl3) and the ligand in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as crystallization, filtration, and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl(propan-2-yliminomethyl)azanide;yttrium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state yttrium complexes.
Substitution: Ligand substitution reactions can occur, where the propan-2-yl(propan-2-yliminomethyl)azanide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions. The reactions are typically carried out in inert solvents such as THF or dichloromethane (DCM) under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield yttrium complexes with higher oxidation states, while reduction may produce lower oxidation state complexes. Substitution reactions result in new coordination complexes with different ligands .
Scientific Research Applications
Propan-2-yl(propan-2-yliminomethyl)azanide;yttrium(3+) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other yttrium complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of propan-2-yl(propan-2-yliminomethyl)azanide;yttrium(3+) involves its interaction with specific molecular targets and pathways. The compound can coordinate with various substrates, facilitating catalytic reactions. The yttrium ion plays a crucial role in stabilizing the transition states and intermediates during these reactions, enhancing the overall reaction efficiency .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl(propan-2-yliminomethyl)azanide;lanthanum(3+)
- Propan-2-yl(propan-2-yliminomethyl)azanide;cerium(3+)
- Propan-2-yl(propan-2-yliminomethyl)azanide;neodymium(3+)
Uniqueness
Propan-2-yl(propan-2-yliminomethyl)azanide;yttrium(3+) is unique due to the specific properties imparted by the yttrium ion. Yttrium’s smaller ionic radius compared to other lanthanides results in distinct coordination geometries and reactivity patterns. This uniqueness makes it particularly valuable in applications requiring precise control over coordination environments and catalytic activities .
Properties
Molecular Formula |
C21H45N6Y |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
propan-2-yl(propan-2-yliminomethyl)azanide;yttrium(3+) |
InChI |
InChI=1S/3C7H15N2.Y/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 |
InChI Key |
TZKYHKDAOQFECV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




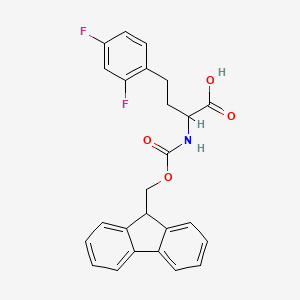
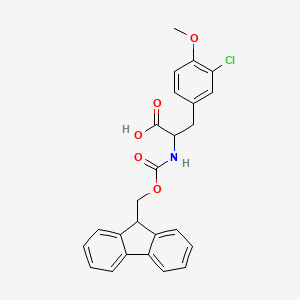
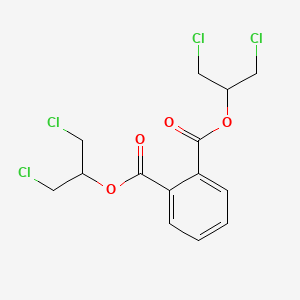
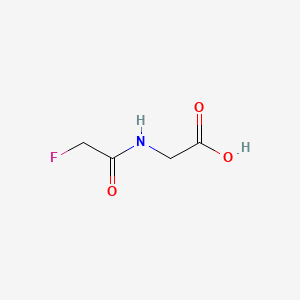
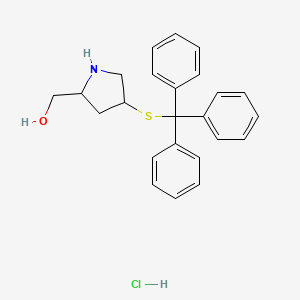

![Ferrocene,1-[(1R)-1-(dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B12304071.png)
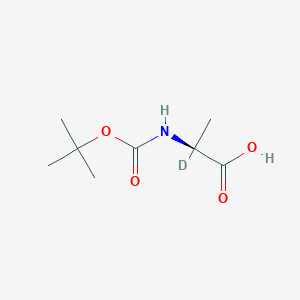
palladium(II)](/img/structure/B12304077.png)
![rac-(R)-3-(2-aminobutyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B12304080.png)


